molecular formula C22H25N5O4 B2438800 ethyl 4-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1797072-56-0

ethyl 4-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate

Cat. No.: B2438800
CAS No.: 1797072-56-0
M. Wt: 423.473
InChI Key: HLPDXGIGDGKICU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C23H22N4O3
  • Molecular Weight : 402.4 g/mol
  • IUPAC Name : this compound
  • InChI Key : LUXSGRPGNGULOA-UHFFFAOYSA-N

The compound features an indole moiety, a pyridazine ring, and a piperidine structure, which are known to contribute to various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Indole Moiety : This part of the structure is known to interact with serotonin receptors, which may influence mood regulation and have implications in treating depression and anxiety disorders.
  • Pyridazine Ring : The pyridazine component has been associated with enzyme inhibition, potentially affecting metabolic pathways related to cancer progression.

Anticancer Properties

Research indicates that compounds containing indole and pyridazine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The specific mechanisms include:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing tumor growth .
  • Targeting Ubiquitin Ligases : Some studies suggest that similar compounds can act as modulators of E3 ubiquitin ligases, leading to the degradation of oncoproteins .

Antimicrobial Activity

The indole structure is also linked to antimicrobial effects. Compounds with similar configurations have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation in vitro using similar indole-pyridazine derivatives.
Study 2Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria for compounds with comparable structures.
Study 3Explored the mechanism of action involving apoptosis induction in cancer cells through activation of caspase pathways.

Properties

IUPAC Name

ethyl 4-[[2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-2-31-22(30)25-12-10-17(11-13-25)23-20(28)15-27-21(29)8-7-19(24-27)26-14-9-16-5-3-4-6-18(16)26/h3-9,14,17H,2,10-13,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPDXGIGDGKICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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